molecular formula C13H20ClN3O B2386195 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1334147-66-8

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No. B2386195
CAS RN: 1334147-66-8
M. Wt: 269.77
InChI Key: DEOQBWGSWCYJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride, also known as CPP or CPPene, is a small molecule inhibitor that has been widely used in scientific research. CPPene is a potent inhibitor of the enzyme ribonucleotide reductase, which is involved in DNA synthesis and repair.

Mechanism of Action

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene inhibits ribonucleotide reductase by binding to the active site of the enzyme. This prevents the enzyme from converting ribonucleotides to deoxyribonucleotides, which results in decreased DNA synthesis and repair. The inhibition of ribonucleotide reductase by 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene leads to the accumulation of ribonucleotides, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has been shown to have antitumor effects in various cancer cell lines. Inhibition of ribonucleotide reductase by 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene leads to decreased DNA synthesis and repair, which can result in cell death. 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has also been shown to have antiviral effects against HIV and herpes simplex virus. Additionally, 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene is a potent inhibitor of ribonucleotide reductase and has been extensively used in scientific research. However, 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has some limitations for lab experiments. 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene is a hydrophilic molecule, which makes it difficult to cross the blood-brain barrier. This limits its use in studies involving the central nervous system. Additionally, 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has a short half-life in vivo, which can limit its efficacy in animal models.

Future Directions

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has shown promising results in preclinical studies as an antitumor and antiviral agent. Future research could focus on developing 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene analogs with improved pharmacokinetic properties and efficacy. Additionally, 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene could be used in combination with other chemotherapeutic agents to enhance its antitumor effects. Further studies could also investigate the potential neuroprotective effects of 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene in human clinical trials.

Synthesis Methods

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene can be synthesized through a multistep process. The first step involves the reaction of cyclohexanone with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with cyclopropylcarbonyl chloride to form the cyclopropyl amide intermediate. This intermediate is then cyclized using phosphorus oxychloride to form 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene as a hydrochloride salt.

Scientific Research Applications

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has been extensively used in scientific research due to its ability to inhibit ribonucleotide reductase. Ribonucleotide reductase is an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. Inhibition of ribonucleotide reductase by 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has been shown to have antitumor effects in various cancer cell lines. 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochlorideene has also been shown to have antiviral effects against HIV and herpes simplex virus.

properties

IUPAC Name

2-(1-aminocyclohexyl)-4-cyclopropyl-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c14-13(6-2-1-3-7-13)12-15-10(9-4-5-9)8-11(17)16-12;/h8-9H,1-7,14H2,(H,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOQBWGSWCYJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=CC(=O)N2)C3CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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